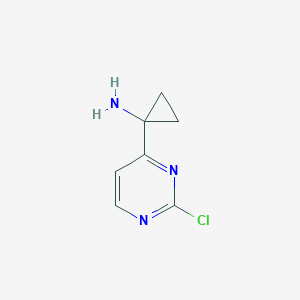
1-(2-Chloropyrimidin-4-yl)cyclopropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloropyrimidin-4-yl)cyclopropan-1-amine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
1-(2-Chloropyrimidin-4-yl)cyclopropan-1-amine can be synthesized through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chloropyrimidine with cyclopropanamine. The reaction typically occurs in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
1-(2-Chloropyrimidin-4-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and bases (e.g., K₂CO₃) in solvents like DMF.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate (K₃PO₄).
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines.
Oxidation: Pyrimidine N-oxides.
Reduction: Amines.
Coupling Reactions: Biaryl compounds.
科学的研究の応用
1-(2-Chloropyrimidin-4-yl)cyclopropan-1-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Materials Science: It is explored for its potential in creating novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(2-Chloropyrimidin-4-yl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
類似化合物との比較
Similar Compounds
- 3-(2-Chloropyrimidin-4-yl)-1-methylindole
- 1-(2-Chloropyridin-4-yl)cyclopropan-1-amine
- 1-(2-Chloropyrimidin-4-yl)piperidin-3-ol
Uniqueness
1-(2-Chloropyrimidin-4-yl)cyclopropan-1-amine is unique due to its cyclopropane ring, which imparts rigidity and influences its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrimidine derivatives and can lead to different pharmacological profiles and material properties.
特性
分子式 |
C7H8ClN3 |
|---|---|
分子量 |
169.61 g/mol |
IUPAC名 |
1-(2-chloropyrimidin-4-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H8ClN3/c8-6-10-4-1-5(11-6)7(9)2-3-7/h1,4H,2-3,9H2 |
InChIキー |
HCDFACRMLGESAZ-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=NC(=NC=C2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



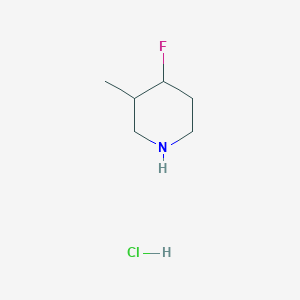
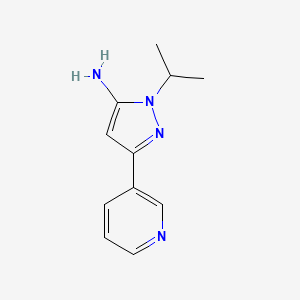
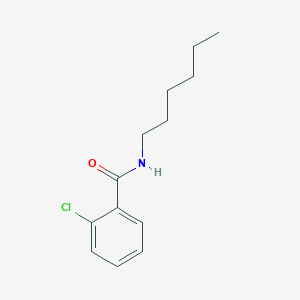

![tert-Butyl (1R,3S,5R)-3-(2-hydroxyethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13346923.png)

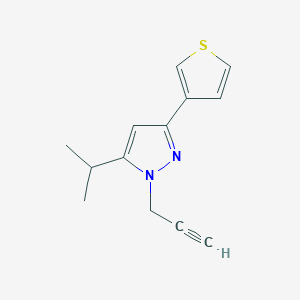
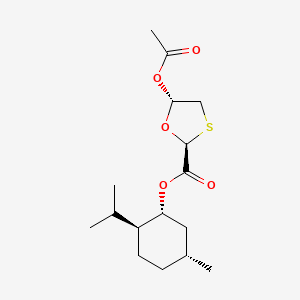
![2-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13346953.png)
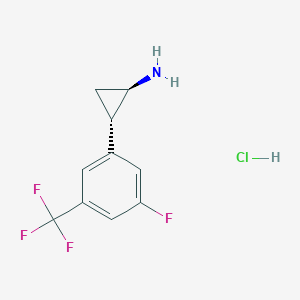
![4-{[4-(4-Nitrophenyl)butanoyl]amino}benzenesulfonyl fluoride](/img/structure/B13346972.png)
![Benz[l]aceanthrylen-1(2H)-one](/img/structure/B13346975.png)
![7-Bromo-3,3-dimethyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B13346991.png)
